1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
CAS No.: 1187160-03-7
Cat. No.: VC2552739
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187160-03-7 |
|---|---|
| Molecular Formula | C8H14ClF3N2O |
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H |
| Standard InChI Key | IIDMQECYYWFWEI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C(=O)CC(F)(F)F.Cl |
| Canonical SMILES | C1CN(CCC1N)C(=O)CC(F)(F)F.Cl |
Introduction
Chemical Identification and Nomenclature
Basic Identification
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride is an organic compound characterized by its unique combination of functional groups. It contains a trifluoropropanone moiety linked to an aminopiperidine ring system, with the amino group protonated as a hydrochloride salt. This structural arrangement contributes to its potential utility in pharmaceutical applications and medicinal chemistry research .
Registry and Identification Codes
The compound is registered in multiple chemical databases with specific identification codes that facilitate its tracking and study. These identifiers are summarized in Table 1.
Table 1: Identification Codes for 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1187160-03-7 | |
| PubChem CID | 47003381 | |
| MDL Number | MFCD16622171 | |
| InChI Key | IIDMQECYYWFWEI-UHFFFAOYSA-N | |
| Catalog Code (Enamine) | EN300-65691 |
Chemical Nomenclature
The compound has several systematic names depending on the nomenclature system used:
-
IUPAC Name: 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
-
Alternative IUPAC Name: 1-(3,3,3-trifluoropropanoyl)-4-piperidinylamine hydrochloride
-
Standard InChI: InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H
Structural and Physical Properties
Molecular Structure and Composition
The molecular structure of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride features a piperidine ring with an amino group at the 4-position and a trifluoropropanone substituent at the nitrogen atom in position 1. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.
Table 2: Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClF₃N₂O | |
| Molecular Weight | 246.66 g/mol | |
| Structure Features | Piperidine ring, amino group, trifluoropropanone, hydrochloride salt | |
| Appearance | Powder |
Physical Properties
The physical properties of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contribute to its handling characteristics and potential applications in research and development contexts.
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid powder | |
| Storage Temperature | Room temperature (RT) | |
| Purity | 95% (commercial standard) | |
| Solubility | Water-soluble (as hydrochloride salt) |
Chemical Reactivity and Behavior
Functional Group Analysis
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contains several functional groups that determine its chemical reactivity and potential interactions with biological systems.
Table 4: Functional Group Analysis
General Reactivity
The chemical reactivity of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride is largely influenced by the electron-withdrawing nature of the trifluoromethyl group. This structural feature enhances the electrophilicity of nearby carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the compound may undergo various transformations typical of amines and ketones, including nucleophilic substitution reactions and hydrolysis under appropriate conditions.
The primary amino group at the 4-position of the piperidine ring can participate in reactions characteristic of primary amines, such as nucleophilic substitution, acylation, and reductive amination. These properties make the compound versatile for further chemical modifications in medicinal chemistry applications.
Synthesis and Preparation
Synthetic Approaches
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, a general approach often includes:
-
Preparation of a protected 4-aminopiperidine derivative
-
Coupling with a trifluoropropanoic acid or its activated derivative
-
Deprotection of the amino group
-
Salt formation with hydrogen chloride
The synthesis must carefully control reaction conditions to preserve the stereochemistry and functional group integrity throughout the process.
Biological Activity and Applications
Research Applications
Current research suggests that 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride exhibits significant biological activity as a potential pharmacological agent. Its structure indicates possible interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors, making it a candidate for further investigation in neuropharmacology.
The compound is primarily used in medicinal chemistry research as:
-
A building block in the synthesis of more complex drug candidates
-
A tool compound for studying structure-activity relationships
-
A potential lead compound for further optimization in drug discovery programs
-
A reference standard for analytical and pharmacological studies
Structure-Activity Considerations
Several structural features of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contribute to its potential biological activity:
-
The piperidine ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements
-
The amino group can form hydrogen bonds with receptors or serve as a site for further modification
-
The trifluoromethyl group enhances lipophilicity and metabolic stability
-
The carbonyl group can serve as a hydrogen bond acceptor in receptor binding
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume